Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride is a chemical compound with the molecular formula C14H19NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride typically involves the reaction of 1-benzyl-4-hydroxypiperidine-4-carbonitrile with concentrated hydrochloric acid. The reaction is carried out at 90°C for one hour, followed by concentration and drying under high vacuum .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-4-hydroxypiperidine
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 4-Hydroxypiperidine
Uniqueness
Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C14H20ClNO3 |
---|---|
Molekulargewicht |
285.76 g/mol |
IUPAC-Name |
methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6,17H,7-11H2,1H3;1H |
InChI-Schlüssel |
FOLCBOPPAKXOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.